CID 16211742

描述

Overview of Amphiphilic Chemical Compounds in Scientific Inquiry

Amphiphilic, or amphipathic, compounds are molecules that possess both a hydrophilic (water-loving) and a lipophilic (fat-loving) part. wikipedia.org The hydrophilic portion is typically a polar head group, which can be charged (anionic or cationic) or uncharged, while the lipophilic section consists of a nonpolar, hydrocarbon tail. wikipedia.orgnih.gov This dual nature drives their characteristic behavior in aqueous environments, where they self-assemble into organized structures such as micelles, vesicles, and lamellae to minimize the unfavorable interaction between the hydrophobic tails and water. core.ac.uktaylorfrancis.com

This capacity for self-assembly is a cornerstone of their utility in scientific research. nih.gov Amphiphilic molecules are fundamental to the structure of biological membranes, with phospholipids (B1166683) being a prime example. wikipedia.org In industrial and research applications, they function as surfactants, detergents, emulsifiers, and dispersing agents. wikipedia.orgmdpi.comresearchgate.net The study of amphiphiles is crucial in fields ranging from materials science and nanotechnology to biology and medicine, where they are investigated for applications like drug delivery, gene therapy, and the creation of novel nanomaterials. taylorfrancis.comnih.govanilocus.org

Historical Context of Sodium Oleate (B1233923) Investigation

The study of soap-like substances, including salts of fatty acids like sodium oleate, has a long history intertwined with the development of colloid and surface science. Early investigations in the late 19th and early 20th centuries focused on the fundamental properties of these molecules, such as their ability to lower surface tension and form colloidal solutions. The concept of the "micelle," a term coined to describe the aggregates formed by these amphiphilic molecules in solution, was a significant milestone in understanding their behavior.

Pioneering work by scientists such as Agnes Pockels and Irving Langmuir on surface films and monolayers laid the groundwork for understanding how amphiphiles orient themselves at interfaces. While their research may not have exclusively focused on sodium oleate, the principles they established were directly applicable to it and other long-chain fatty acid salts. These early studies were instrumental in establishing the foundational concepts of surface activity and self-assembly that continue to be central to the investigation of sodium oleate today.

Contemporary Significance of Sodium Oleate Across Disciplines

In modern scientific research, sodium oleate continues to be a compound of significant interest due to its well-defined properties, biocompatibility, and availability. Its applications span a wide array of disciplines:

Materials Science: Sodium oleate is frequently used as a surfactant and stabilizer in the synthesis of nanoparticles. Its ability to adsorb onto the surface of growing nanocrystals allows for control over their size, shape, and dispersibility. This is particularly valuable in the production of magnetic nanoparticles for data storage and biomedical applications, as well as in the formulation of ferrofluids.

Mineral Processing: In the field of flotation, sodium oleate is employed as a collector for the separation of various minerals. Its carboxylate head group can selectively bind to the surface of certain minerals, rendering them hydrophobic and allowing them to be separated from the gangue material by froth flotation. Extensive research has focused on understanding the adsorption mechanisms of sodium oleate on mineral surfaces such as fluorite, calcite, and apatite to optimize separation efficiency.

Biomedical Research: The amphiphilic nature of sodium oleate makes it a useful model for studying biological membranes and lipid-protein interactions. Furthermore, it is investigated for its potential in drug delivery systems, where it can be used to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Its role as an emulsifying agent is also critical in the formulation of various pharmaceutical and food products.

Polymer Chemistry: Sodium oleate serves as a surfactant in emulsion polymerization, a process used to produce a variety of synthetic polymers and latexes. It stabilizes the monomer droplets and the resulting polymer particles in the aqueous phase, influencing the kinetics of the reaction and the properties of the final polymer.

The continued investigation of sodium oleate in these and other fields underscores its versatility and enduring importance as a fundamental and applied chemical compound in scientific research.

Below is an interactive data table summarizing the key properties of Sodium Oleate.

| Property | Value |

| Chemical Formula | C18H33NaO2 |

| Molar Mass | 304.44 g/mol |

| Appearance | White to yellowish powder |

| Melting Point | 232-235 °C (450-455 °F) |

| Solubility in Water | Soluble |

| Nature | Anionic Surfactant |

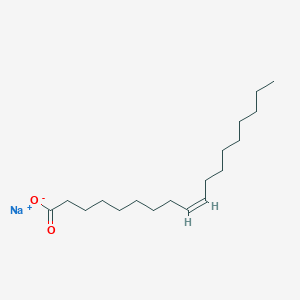

Structure

3D Structure of Parent

属性

CAS 编号 |

143-19-1 |

|---|---|

分子式 |

C18H34NaO2 |

分子量 |

305.5 g/mol |

IUPAC 名称 |

sodium (Z)-octadec-9-enoate |

InChI |

InChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/b10-9-; |

InChI 键 |

ZQCUDFIHJAXGTP-KVVVOXFISA-N |

杂质 |

GENERALLY CONTAINS SMALL QUANTITIES OF SODIUM SALTS OF STEARIC, ETC, ACIDS. |

手性 SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O.[Na] |

规范 SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.[Na] |

颜色/形态 |

WHITE CRYSTALS OR YELLOW AMORPHOUS GRANULES WHITE POWDER |

密度 |

greater than 1.1 at 68 °F (USCG, 1999) |

熔点 |

455 °F (USCG, 1999) 232-235 °C |

其他CAS编号 |

143-19-1 |

物理描述 |

Oleic acid, [sodium salt] is a light tan solid with a slight tallow-like odor. Sinks and mixes slowly with water. (USCG, 1999) Pellets or Large Crystals; Water or Solvent Wet Solid; Liquid White solid; [Merck Index] Light tan solid; [CAMEO] |

溶解度 |

IN WATER: 10 G/100 CC @ 12 °C; SLIGHTLY SOL IN ETHER SOL IN ABOUT 20 PARTS ALCOHOL 5 percent in distilled water; 7.6 percent in 5 percent bile salts; 11.6 percent in 5 percent bile salts plus 1 percent lecithin |

同义词 |

osteum sodium oleate |

产品来源 |

United States |

Self Assembly and Supramolecular Structures of Sodium Oleate Systems

Fundamental Principles of Oleate (B1233923) Self-Assembly

The spontaneous organization of sodium oleate molecules in a solution is a thermodynamically driven process aimed at minimizing the unfavorable interactions between the hydrophobic tails and the polar solvent molecules. This leads to the formation of aggregates where the hydrophobic chains are sequestered from the solvent, and the hydrophilic head groups are exposed to it.

The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which sodium oleate monomers in a solution begin to aggregate and form micelles. Below the CMC, sodium oleate exists predominantly as individual ions. As the concentration increases to the CMC, there is a sharp transition, and the formation of micelles becomes significant. For sodium oleate, a two-step aggregation process has been observed, indicating the presence of two CMCs. nih.gov The initial aggregation is followed by a structural change in the micelles at a higher concentration. researchgate.net

The CMC of sodium oleate is influenced by several factors, including temperature, the nature of the solvent, and the presence of electrolytes. For instance, in aqueous solutions, the CMC of sodium oleate has been determined using various techniques, such as viscosity and density measurements. ijsr.net In nonpolar media like rapeseed oil, the CMC was found to be 4.4 x 10⁻⁵ M. core.ac.uk The addition of sodium chloride (NaCl) to aqueous solutions can lower the CMC by reducing the electrostatic repulsion between the negatively charged oleate head groups, allowing them to pack more closely. core.ac.uk

In some systems, particularly in mixtures with oleic acid, sodium oleate can form vesicles instead of micelles. Vesicles are spherical bilayers enclosing an aqueous core. The concentration at which vesicle formation begins is known as the critical vesicle concentration (CVC). For mixtures of oleic acid and sodium oleate, the CVC is significantly higher in glycerol (B35011) (27.1 mM) compared to water (0.10 mM). rsc.org

| Solvent/System | Temperature (°C) | CMC (M) | Reference |

|---|---|---|---|

| Rapeseed Oil | Not Specified | 4.4 x 10⁻⁵ | core.ac.uk |

| Aqueous Solution | 25 | 0.0004 | researchgate.net |

| Aqueous Solution with NaCl | Not Specified | Slightly decreased compared to without NaCl | core.ac.uk |

| Aqueous Solution | 15 | 6.85 x 10⁻⁴ | mdpi.com |

| Aqueous Solution | 22 | 7.84 x 10⁻⁴ | mdpi.com |

| Aqueous Solution | 32 | 9.49 x 10⁻⁴ | mdpi.com |

The self-assembly of sodium oleate is a result of a delicate balance of several non-covalent interactions. rsc.orgslideshare.net These forces, although individually weak, collectively drive the formation and stabilization of various supramolecular structures.

Electrostatic interactions play a crucial role in the aggregation of sodium oleate. nih.gov The negatively charged carboxylate head groups of the oleate ions create repulsive forces that oppose aggregation. However, these repulsions are screened by counterions (Na⁺) in the solution, allowing the hydrophobic tails to come together. unifi.it In mixed systems, such as with cationic surfactants, strong electrostatic attractions between the oppositely charged head groups can be the primary driving force for self-assembly. rsc.org The pH of the solution can significantly influence these interactions by altering the charge of the head groups. rsc.org

Hydrogen bonding contributes significantly to the stability of sodium oleate aggregates, particularly in the presence of proton-donating species like oleic acid or water. rsc.org In mixtures of sodium oleate and oleic acid, hydrogen bonds can form between the carboxylate head group of the oleate and the carboxylic acid group of oleic acid. rsc.orgnih.gov The presence of water can enhance these interactions. rsc.orgrsc.org Molecular dynamics simulations have also indicated the presence of hydrogen bonds between sodium oleate and dodecylamine (B51217) in mixed systems. nih.gov The π-electrons of the double bond in the oleate chain can also participate in hydrogen bonding with water molecules, influencing the location of the double bond within the aggregate structure. conicet.gov.ar

The final shape or morphology of the self-assembled aggregates of sodium oleate is largely determined by the geometry of the constituent molecules, which can be described by the critical packing parameter (p). mdpi.com This dimensionless parameter is defined as p = V₀ / (aₑ * l꜀), where V₀ is the volume of the hydrophobic tail, aₑ is the effective head group area at the aggregate-solvent interface, and l꜀ is the critical length of the hydrophobic tail.

Spherical micelles: p ≤ 1/3

Cylindrical or rod-like micelles: 1/3 < p ≤ 1/2

Vesicles or bilayers: 1/2 < p ≤ 1

Interplay of Non-Covalent Interactions in Oleate Aggregation:

Micellar and Vesicular Architectures of Sodium Oleate

The self-assembly of sodium oleate in aqueous solutions gives rise to a variety of supramolecular structures, primarily driven by the hydrophobic effect and modulated by environmental conditions. These architectures range from simple spherical micelles to more complex wormlike micelles and vesicles, each with distinct formation mechanisms and structural characteristics.

Formation and Structural Characterization of Micelles:

Above a specific concentration known as the critical micelle concentration (CMC), sodium oleate monomers aggregate to form micelles, sequestering their hydrophobic tails from the aqueous environment. The CMC is a fundamental property that depends on factors such as temperature and ionic strength. For sodium oleate, the CMC has been reported under various conditions; for instance, at pH 12, the CMC is approximately 0.1 mM, while at 24 °C in D₂O, it is reported as 0.7 mM. nih.govresearchgate.netresearchgate.net Other studies have reported values around 0.4 to 0.6 mM. researchgate.net

Just above the CMC, sodium oleate typically forms spherical micelles. researchgate.netresearchgate.net These aggregates are the simplest thermodynamically favored structures, minimizing the exposure of the hydrocarbon chains to water. Nuclear Magnetic Resonance (NMR) studies on aqueous dispersions of sodium oleate have indicated that spherical micelles form above the CMC (reported as approximately 0.7·10⁻³ M) and progressively grow in size with increasing concentration. unifi.it Dynamic light scattering (DLS) has identified small primary micelles with hydrodynamic radii in the range of 0.5–2 nm in mixed systems. nih.gov

Table 1: Reported Critical Micelle Concentration (CMC) for Sodium Oleate

| CMC Value | Conditions | Source(s) |

| 0.1 mM | pH 12 | nih.govresearchgate.net |

| 0.7 mM | 24 °C in D₂O | researchgate.net |

| ~0.4 - 0.6 mM | Not specified | researchgate.net |

| 912 ± 2 mg/L (~3.0 mM) | 25 °C | acs.org |

Wormlike Micelles

Under certain conditions, spherical micelles can undergo a structural transition to form larger, elongated structures known as wormlike or cylindrical micelles. researchgate.netresearchgate.net This transition can be induced by increasing the surfactant concentration, adjusting the pH, or adding salt. researchgate.netunifi.it For example, at a high pH of around 12, sodium oleate has been observed to form wormlike micelles. researchgate.netrsc.orgresearchgate.net The addition of electrolytes like sodium chloride (NaCl) or potassium chloride (KCl) screens the electrostatic repulsion between the anionic oleate headgroups, reducing the effective headgroup area and favoring a change in curvature from spherical to cylindrical. unifi.itacs.orgresearchgate.net This salt-induced growth can lead to the formation of very long, flexible, and entangled micellar networks, imparting significant viscoelasticity to the solution. acs.orgresearchgate.netumd.edu Studies have shown that increasing concentrations of salts such as NaCl and Na₂CO₃ promote micellar growth, leading to longer micellar chains and increased solution viscosity. researchgate.net

Oleic Acid/Sodium Oleate Vesicle Formation Mechanisms

Vesicles are enclosed bilayer structures that form in aqueous solutions containing a mixture of oleic acid (the protonated form) and sodium oleate (the deprotonated, ionized form). nih.govmdpi.com This spontaneous self-assembly is highly dependent on pH, occurring in a range where both species coexist, typically between pH 7.5 and 9. nih.govresearchgate.netnih.gov The formation mechanism is driven by hydrogen bonding between the carboxylic acid group of an oleic acid molecule and the carboxylate headgroup of an oleate ion. nih.govmdpi.com This interaction effectively creates a more cylindrical "dimer" with a packing parameter close to one, which favors the formation of planar bilayers that close upon themselves to form vesicles. researchgate.net

These structures are often referred to as "oleic acid/oleate vesicles" to signify the necessity of both components for their formation. mdpi.com The process can occur spontaneously when the pH of a sodium oleate micellar solution is lowered into the vesicle-forming range. core.ac.ukcore.ac.uk Cryo-transmission electron microscopy (cryo-TEM) has confirmed the existence of predominantly unilamellar vesicles in these systems. mdpi.com The formation of these bilayers occurs above a critical vesiculation concentration (CVC), also known as the critical bilayer concentration (CBC). For oleic acid/oleate systems at a pH of 8.5–9.9, the CVC is approximately 0.4–0.7 mM, while the CBC for oleic acid at pH 7 has been reported as 0.19 mM. nih.govmdpi.com

Environmental and Compositional Modulators of Aggregate Morphology:

The specific type of supramolecular aggregate formed by sodium oleate is not fixed but is highly sensitive to changes in the chemical environment, particularly pH.

The pH of the aqueous medium is a critical determinant of the morphology of oleic acid/oleate aggregates. nih.govresearchgate.net This is because pH controls the protonation state of the carboxylic acid headgroup. The apparent pKa of oleic acid in self-assembled structures is approximately 8. nih.govresearchgate.netresearchgate.net Therefore, adjusting the pH shifts the equilibrium between the protonated oleic acid (RCOOH) and the deprotonated oleate anion (RCOO⁻), fundamentally altering the intermolecular forces and the preferred packing geometry of the amphiphiles.

Table 2: pH-Dependent Aggregate Morphologies of Oleic Acid/Sodium Oleate Systems

| pH Range | Dominant Component(s) | Predominant Aggregate Structure(s) | Source(s) |

| > 10 | Sodium Oleate (deprotonated) | Micelles (spherical, wormlike) | nih.govresearchgate.netresearchgate.netresearchgate.net |

| 9 - 10 | Sodium Oleate & Oleic Acid | Coexistence of Micelles and Vesicles | nih.govresearchgate.net |

| 7.5 - 9 | Sodium Oleate & Oleic Acid | Vesicles | nih.govresearchgate.netresearchgate.net |

| < 7.5 | Oleic Acid (protonated) | Oil Droplets / Other phases | nih.govnih.govresearchgate.net |

Effects of Co-solutes (e.g., Salts, Glycerol)

The self-assembly of sodium oleate into supramolecular structures is significantly influenced by the presence of co-solutes in the solvent. The nature of the co-solute, whether a simple electrolyte or a polyol like glycerol, can alter the forces governing aggregation, leading to changes in the type, size, and stability of the resulting structures.

The addition of salts, such as sodium chloride (NaCl), to aqueous sodium oleate solutions primarily affects the electrostatic interactions between the anionic oleate headgroups. The presence of salt ions in the solution screens the electrostatic repulsion between the charged carboxylate groups. This reduction in repulsion allows the surfactant molecules to pack more closely, which has been observed to decrease the critical micelle concentration (CMC) of sodium soaps. core.ac.uk The phase behavior in the oleic acid/sodium oleate/water system is also affected by the presence of salts in the aqueous solution, influencing aggregation properties. researchgate.net

In non-aqueous but polar solvents like glycerol, sodium oleate exhibits different self-assembly behavior compared to water. Studies have shown that mixtures of oleic acid and sodium oleate spontaneously form vesicles in glycerol, similar to their behavior in water. psu.edursc.orgresearchgate.net However, the critical vesicle concentration (cvc) is significantly higher in glycerol (27.1 mM) compared to water (0.10 mM). psu.edursc.orgresearchgate.net This indicates that a higher concentration of the fatty acid and its salt is required to initiate vesicle formation in glycerol. psu.edu Small-angle neutron scattering (SANS) analysis of these vesicles in glycerol reveals that the fatty acids are embedded in a fluid bilayer phase. psu.eduresearchgate.net The high viscosity of glycerol is also a key factor, potentially lowering bilayer undulations and requiring more energy to form emulsions. psu.eduresearchgate.net

Impact of Molar Ratios in Mixed Systems

In systems containing more than one type of surfactant or amphiphile, the molar ratio of the components is a critical parameter that dictates the geometry and stability of the resulting supramolecular aggregates. This is due to the specific molecular interactions, such as electrostatic forces and hydrogen bonding, between the different species.

A notable example is the mixed system of sodium oleate (NaOL) and dodecylamine (DDA) in an aqueous solution. Molecular dynamics simulations have revealed that the interaction between NaOL and DDA is strongest at a 1:1 molar ratio. mdpi.comresearchgate.net At this specific ratio, the aggregates formed are particularly compact and dense. mdpi.comresearchgate.net This enhanced aggregation is primarily driven by strong electrostatic interactions between the anionic oleate and cationic amine headgroups, supplemented by hydrogen bonds formed between them. mdpi.comresearchgate.net This synergistic interaction at the 1:1 ratio leads to a more significant reduction in the solvent-accessible surface area compared to systems with other molar ratios or the pure components alone. mdpi.com

Another well-studied system is the mixture of sodium oleate (SO) and oleic acid (OA) in non-polar, edible lipid phases, which can form organogels. The molar ratio of OA to SO is a determining factor for the resulting microstructure. rsc.orgresearchgate.net Small-angle scattering studies have shown that varying this ratio leads to different structures, such as inverse micellar phases or lamellar phases, which combine to form crystalline, space-filling networks. rsc.orgresearchgate.net For instance, at high concentrations of sodium oleate, large, polydisperse aggregates are formed, whereas the addition of oleic acid leads to the formation of smaller crystals. rsc.org The specific ratio influences not only the type of structure but also the physical properties of the material, such as the strength of the resulting gel. rsc.org

| System | Molar Ratio (Component 1:Component 2) | Key Finding | Reference(s) |

| Sodium Oleate : Dodecylamine | 1:1 | Strongest interaction and tightest aggregate formation due to electrostatic forces and hydrogen bonding. | mdpi.comresearchgate.net |

| Oleic Acid : Sodium Oleate | Varied (e.g., 3:1, 2:1, 1:1) | The ratio determines the microstructure (inverse micellar vs. lamellar) and the strength of the resulting organogel. | rsc.orgresearchgate.net |

| Oleic Acid : Sodium Oleate | 2:1 | Formation of larger, more uniform crystals observed under polarized microscopy. | rsc.org |

Role of External Fields (e.g., Electric Fields)

External fields can be employed to direct the self-assembly of surfactants and induce transitions in their supramolecular structures. In the case of sodium oleate and related systems, electric fields have been shown to influence molecular arrangement and phase behavior.

Theoretical studies using molecular dynamics and quantum chemistry have explored the self-assembly process of sodium oleate (in the form of oleic acid) on an aluminum facet under the influence of an electric field. The results indicate that an applied electric field alters the molecular density at which a monolayer forms. For instance, the oleic acid monolayer forms at a molecular density of approximately 0.855 mol/nm² without an electric field, which changes to 0.847 mol/nm² and 0.844 mol/nm² when an electric field of 0.10 V/Å and 1.00 V/Å is applied, respectively. researchgate.net This demonstrates that external electric fields can modify the packing and organization of the molecules at an interface. researchgate.net

Furthermore, in systems that are structurally similar and involve oleic acid, electric fields can induce significant phase transitions. In hydrogels composed of amino acids and oleic acid, which are piezoelectric, the application of an electric field can cause the material to deform and undergo a crystalline phase transition. nih.gov Specifically, a transition from a bi-continuous cubic sponge structure to a lamellar structure was observed upon applying a voltage. nih.gov While not directly on pure sodium oleate, these findings suggest the potential for using electric fields to manipulate the supramolecular organization in oleate-based systems, particularly those exhibiting piezoelectric or ferroelectric properties. nih.gov The movement of helical structures composed of oleic acid and oleate has also been linked to the microscopic interchange of protons and ions, a process that could potentially be influenced by an external electric field. oup.com

Lamellar Liquid Crystalline Phases and Organogelation in Sodium Oleate Systems

Phase Behavior and Transitions in Aqueous and Nonaqueous Environments

Sodium oleate, often in combination with its corresponding fatty acid (oleic acid), exhibits rich phase behavior, forming a variety of lyotropic liquid crystalline structures in both aqueous and nonaqueous solvents. The specific phase formed is highly dependent on factors such as concentration, the ratio of oleic acid to sodium oleate (which dictates the effective pH), and the nature of the solvent. researchgate.net

In aqueous environments, the oleic acid/sodium oleate/water system displays a wide range of self-assembled nanostructures. researchgate.net These include:

Micellar Phases (L1): At low concentrations and higher pH (higher sodium oleate content), spherical or ellipsoidal micelles are typically formed.

Hexagonal Phases (H1): As concentration increases, cylindrical micelles may pack into a hexagonal arrangement.

Lamellar Phases (Lα): This phase, consisting of stacked bilayers of oleate/oleic acid separated by water layers, is prominent. The transformation from micellar structures to lamellar phases is often driven by a decrease in pH (an increase in the proportion of oleic acid), which changes the effective shape of the amphiphilic unit to a more cylindrical one, favoring flat bilayer formation. researchgate.net

Cubic Phases: Complex bicontinuous or discrete micellar cubic phases can also be found in the phase diagram. researchgate.net

In nonaqueous environments, the assembly is also robust.

In Glycerol: Mixtures of sodium oleate and oleic acid form vesicles with a fluid bilayer structure, demonstrating that lamellar-type assembly occurs in this polar, non-aqueous solvent. psu.edursc.orgresearchgate.net

In Non-polar Solvents (e.g., Decane (B31447), Sunflower Oil): Sodium oleate, particularly when mixed with oleic acid, acts as an organogelator. rsc.org In these hydrophobic media, the system forms structures such as inverse micelles and lamellar crystalline phases. rsc.orgresearchgate.net These crystalline structures are the building blocks of the larger organogel network. rsc.org

| Environment | Key Phases Observed | Influencing Factors | Reference(s) |

| Aqueous | Micellar, Hexagonal, Lamellar, Cubic | Oleic acid/sodium oleate ratio (pH), concentration, presence of salts. | researchgate.net |

| Glycerol | Vesicles (fluid bilayers) | Component concentration. | psu.edursc.org |

| Non-polar Oil | Inverse Micellar, Lamellar Crystalline | Oleic acid/sodium oleate molar ratio, total concentration. | rsc.orgresearchgate.net |

Supramolecular Network Formation in Organogels

The gelation of organic liquids by sodium oleate, typically in partnership with oleic acid, is a direct result of the formation of an extensive, three-dimensional supramolecular network. rsc.orgacs.org This process involves the self-assembly of these low-molecular-weight gelators into fibrous or crystalline structures that physically entrap the solvent molecules, leading to the formation of a semi-solid organogel.

The primary driving force for this assembly in a hydrophobic environment is the hydrophilic interaction between the polar head groups of the sodium oleate and oleic acid molecules. rsc.org These head groups cluster together to minimize their unfavorable contact with the non-polar solvent, while the hydrophobic tails are directed outwards into the oil phase. This assembly leads to the formation of various structures, including inverse micelles and lamellar crystalline phases, which then interconnect to create a space-filling network. rsc.orgresearchgate.net

The presence of small amounts of water can significantly enhance the network formation and the strength of the resulting gel. Water molecules can participate in supplementary hydrogen bonding between the carboxylate and carboxylic acid head groups, strengthening the connections within the supramolecular assembly. rsc.org However, this effect is limited; an excess of water (e.g., above 2.0 wt%) can inhibit the assembly, causing the network to collapse and the system to phase separate. rsc.org The mutual assembly between oleic acid and sodium oleate is key, as neither component alone may be as effective at forming these extensive crystalline structures under the same conditions. rsc.org

Rheological Properties of Sodium Oleate-Based Gels and Viscoelastic Dispersions

The rheological properties of sodium oleate-based systems, such as their viscosity and viscoelasticity, are a direct reflection of the underlying supramolecular structures. These properties are crucial for understanding the material's texture and stability.

For organogels formed by mixtures of oleic acid and sodium oleate, rheological measurements demonstrate that the mechanical strength of the gel is highly dependent on the molar ratio of the two components. rsc.org The storage modulus (G'), a measure of the elastic character of the material, varies significantly with the composition. This indicates that the specific microstructure formed at each ratio—whether predominantly inverse micellar or lamellar crystalline—has a distinct mechanical response. rsc.orgrsc.org

Interfacial and Adsorption Phenomena Involving Sodium Oleate

Adsorption Mechanisms at Solid-Liquid Interfaces

The interaction between sodium oleate (B1233923) and solid surfaces in an aqueous medium is a multifaceted process governed by the properties of both the oleate species in solution and the solid substrate. The adsorption can occur through physisorption, driven by electrostatic and van der Waals forces, or chemisorption, involving the formation of chemical bonds. researchgate.netunacademy.com The dominant mechanism is heavily influenced by factors such as pH, which controls the speciation of oleate and the surface charge of the solid. researchgate.netresearchgate.net

The adsorption of sodium oleate on mineral surfaces is of paramount importance in industrial processes like froth flotation. The selectivity and efficiency of mineral separation often hinge on the specific nature of oleate's interaction with the mineral surfaces.

Hematite (B75146) (Fe₂O₃): The adsorption of sodium oleate onto hematite is a well-studied system where both physisorption and chemisorption play a role. researchgate.net At neutral pH, oleate exists as molecules (RCOOH), ions (RCOO⁻), and ion-molecular complexes ((RCOO)₂H⁻). researchgate.net Chemisorption occurs via the carboxylate group (RCOO⁻) forming bonds with iron sites on the hematite surface, while physisorption involves the weaker interactions of the molecular and ion-molecular forms. researchgate.netcolumbia.edu As the pH increases into the alkaline range (pH > 8), the weakly physisorbed species can be repelled from the negatively charged hematite surface. researchgate.net Studies have confirmed the co-adsorption of molecular and ionic oleate species at pH 8.2, leading primarily to chemisorption and the formation of an Fe-oleate complex. researchgate.net The adsorption density is often low, suggesting that a two-point attachment mechanism might be responsible for the significant change in hydrophobicity observed. columbia.edu

Quartz (SiO₂): Quartz, having a negatively charged surface over a wide pH range, does not readily adsorb the anionic oleate. journalssystem.com However, its flotation can be achieved by using activating agents, such as divalent metal cations like Ca²⁺. journalssystem.com In the presence of Ca²⁺ ions at pH > 8, the functional activating species is identified as Ca(OH)⁺. journalssystem.com This species adsorbs onto the quartz surface, creating positively charged sites that then attract and bind the negatively charged oleate anions, facilitating their adsorption. journalssystem.com This activation mechanism underscores the critical role of solution chemistry in mediating oleate adsorption on siliceous minerals.

Magnetite (Fe₃O₄): Similar to hematite, the interaction of sodium oleate with magnetite involves chemisorption of oleate species onto the iron sites on the mineral's surface. This interaction is fundamental to the flotation-based separation of magnetite from other minerals.

Mica: Mica, a layered silicate (B1173343) mineral, also interacts with sodium oleate. The adsorption process is influenced by the crystal structure and surface properties of the specific type of mica. The presence of cations within the mica lattice can influence the adsorption mechanism, which can involve both electrostatic interactions and chemical bonding.

The nature of oleate adsorption on various minerals is summarized in the table below.

| Mineral | Activating Ions | Primary Adsorption Mechanism(s) | Key Factors |

| Hematite | None required | Chemisorption and Physisorption researchgate.netresearchgate.net | pH, Oleate speciation |

| Quartz | Ca²⁺, Mg²⁺ | Cation-activated chemisorption journalssystem.com | pH, Presence of activators |

| Magnetite | None required | Chemisorption | Surface iron sites |

| Mica | Dependent on type | Electrostatic and Chemical | Lattice cations, pH |

Sodium oleate's ability to form protective layers on metal surfaces makes it a significant corrosion inhibitor.

Aluminum: The adsorption of sodium oleate on an oxidized aluminum surface is an irreversible chemical process. researchgate.net It leads to the formation of a regularly oriented polymolecular film of aluminum oleate, where the carboxyl groups are oriented perpendicularly to the surface. researchgate.netresearchgate.net This chemisorption process can be accelerated by pre-treating the aluminum surface with nitric acid. osti.gov The formation of this surface layer acts as a barrier, inhibiting corrosion. scielo.br Studies show that oleate anions can adsorb via electrostatic forces and then react to form chemical bonds with the aluminum surface, promoting the formation of a protective aluminum oxide/hydroxide (B78521) layer. scielo.br

Mild Steel: In acidic solutions, sodium oleate acts as a corrosion inhibitor for mild steel. ampp.orgallenpress.com The mechanism involves an initial stage of chemisorption of soluble oleic acid onto the steel surface. ampp.orgallenpress.com This is followed by the adsorption of insoluble colloids onto the chemisorbed layer through van der Waals forces. ampp.orgallenpress.com Self-assembled monolayers (SAMs) of sodium oleate can be formed on mild steel, providing significant corrosion resistance in saline environments. researchgate.netacs.org

Mercury: The adsorption of sodium oleate on a polarized mercury electrode is a complex phenomenon that can be studied by monitoring the differential capacitance of the electrode's double layer. acs.org At certain polarizations, a close-packed film of oleate is formed. acs.org As the electrode potential becomes more positive, the surface concentration of the adsorbed oleate anion increases, potentially leading to the formation of a polylayer with a lamellar bilayer structure. acs.org This process is dynamic and can involve phase transitions and reorganization of the adsorbed layer. acs.org The adsorption behavior is also influenced by the concentration of oleate, with different structures forming below and above the critical micelle concentration (CMC). acs.org

The electrostatic interaction between the charged oleate species and the surface of a solid is a primary driver of adsorption. nmlindia.org This interaction is quantified by the zeta potential, which measures the magnitude of the electrostatic charge at the solid-liquid interface. rsc.org

The addition of sodium oleate typically causes the zeta potential of minerals to shift to more negative values, which is a clear indication of the adsorption of negatively charged oleate species onto the mineral surfaces. researchgate.netmdpi.com For instance, the zeta potentials of both diaspore (B1175340) and kaolinite (B1170537) decrease significantly upon the addition of sodium oleate. mdpi.com Similarly, on minerals like apatite and hematite, oleate adsorption leads to a notable negative shift in zeta potential across a wide pH range. researchgate.net

The surface charge of the mineral, which is pH-dependent, dictates the initial interaction. Minerals have an isoelectric point (IEP), the pH at which their surface charge is zero. nmlindia.org Above the IEP, the surface is negatively charged, and below it, the surface is positive. For anionic collectors like oleate, adsorption is favored on positively charged surfaces via electrostatic attraction. However, chemisorption can occur even on negatively charged surfaces if the chemical affinity is strong enough. researchgate.netnmlindia.org

The specific adsorption of oleate, often through chemical bonding, can cause a characteristic shift in the IEP of the mineral to a lower pH, which is a hallmark of chemisorption rather than simple physisorption. nmlindia.org The presence of other ions in the solution can also play a crucial role. Cations can adsorb onto negatively charged mineral surfaces, acting as bridges for subsequent oleate adsorption, as seen with Ca²⁺ activation of quartz. journalssystem.comufop.br

The adsorption of sodium oleate is not an instantaneous process; it has kinetic features that can involve multiple steps and phase changes at the interface.

Studies on various minerals have shown that the adsorption process often follows pseudo-second-order kinetics. sciencepg.comx-mol.net For example, the adsorption of sodium oleate on ilmenite (B1198559) is well-described by a pseudo-second-order kinetic model, indicating that the process is likely controlled by chemisorption. x-mol.net

The adsorption process can occur in distinct stages. Research on talc (B1216) revealed a two-step adsorption process: an initial fast step with high adsorption and desorption rate constants, followed by a much slower second stage associated with the rearrangement of oleate molecules on the talc surface. researchgate.net This suggests an initial rapid surface coverage followed by a slower organization into a more stable configuration.

Furthermore, the adsorption can lead to the formation of different interfacial phases. On a mercury electrode, for example, increasing the concentration of adsorbed oleate can induce a phase transition from a close-packed monolayer to a more complex polylayer structure. acs.org On scheelite, adsorption isotherms suggest the formation of a bilayer of oleate on the surface before the eventual precipitation of bulk calcium oleate. capes.gov.br These interfacial phase changes are critical as they directly impact the surface properties, such as wettability, which is the basis for applications like flotation.

Liquid-Liquid Interfacial Dynamics and Electrocapillarity

At the interface between two immiscible liquids, such as oil and water, sodium oleate molecules arrange themselves with their hydrophilic heads in the aqueous phase and their hydrophobic tails in the oil phase. This alignment drastically reduces the energy of the interface.

A key function of sodium oleate as a surfactant is its ability to significantly lower the interfacial tension (IFT) between oil and water. jst.go.jpdeswater.com When added to an oil-water system, sodium oleate migrates to the interface, disrupting the cohesive forces between the water molecules and reducing the IFT. jst.go.jpnih.gov For example, adding sodium oleate to an edible oil-saline water system causes a decrease in IFT, a phenomenon not observed with oleic acid alone under the same conditions. jst.go.jpnih.gov

The effectiveness of IFT reduction is dependent on the surfactant concentration. As the concentration of sodium oleate increases, the IFT decreases until it reaches a plateau. This point corresponds to the Critical Micelle Concentration (CMC), where the interface is saturated with surfactant molecules, and any additional molecules form micelles in the bulk solution. mdpi.com The CMC and the corresponding minimum surface tension are influenced by factors like temperature; for sodium oleate, the CMC tends to decrease as the temperature drops. mdpi.com

The dynamic nature of IFT is also important. In systems where sodium oleate is generated in situ (e.g., by the reaction of oleic acid in an oil phase with an alkali in the aqueous phase), the IFT can change over time. acs.org Initially, the IFT drops as soap is generated at the interface, but it may then increase as the soap diffuses away into the bulk aqueous phase. acs.org This dynamic behavior is crucial in applications like enhanced oil recovery, where ultra-low IFT values (below 0.01 mN/m) are desired. acs.orgipa.or.id

The table below presents data on the reduction of interfacial tension by sodium oleate and its derivatives under various conditions.

| System | Surfactant | Concentration | Interfacial Tension (mN/m) | Reference |

| Decane (B31447) / NaOH Solution (0.00175 M) | In-situ generated Sodium Oleate | 0.02 M Oleic Acid in oil | ~0.008 (dynamic minimum) | acs.org |

| Oil / Water | Modified Sodium Oleate (SO-1) | 0.5% | 0.001 | deswater.com |

| Oil / Water | Modified Sodium Oleate (SO-1) | 1.0% | 0.0001 | deswater.com |

| Brine / Oil | SLS + Sodium Oleate (1:5 mol ratio) | 1% w/w | 0.00414 | ipa.or.id |

| NaOL Solution / Air | Sodium Oleate | 9.49 x 10⁻⁴ mol/L (CMC at 305.0 K) | 24.37 (Surface Tension) | mdpi.com |

| NaOL Solution / Air | Sodium Oleate | 6.85 x 10⁻⁴ mol/L (CMC at 288.0 K) | 25.50 (Surface Tension) | mdpi.com |

Electrocapillary Phenomena at Oil-Water Interfaces

Sodium oleate significantly influences the electrocapillary phenomena at oil-water interfaces. When an electric field is applied across an interface between an edible oil containing sodium oleate and a saline solution, a decrease in interfacial tension is observed. nih.govjst.go.jpjst.go.jp This effect is not seen with additive-free oil or oil containing oleic acid. nih.govresearchgate.net The reduction in interfacial tension is linked to the magnitude of interfacial polarization, which increases in the order of additive-free oil, oleic acid-containing oil, and sodium oleate-containing oil. nih.govresearchgate.net

The pH of the aqueous phase plays a crucial role in these phenomena. For instance, the decrease in interfacial tension is more pronounced with a saline solution at a pH of 5.4-5.6 compared to a phosphate-buffered saline (PBS) solution at a pH of 7.2-7.4 when sodium oleate is present in the oil. nih.govjst.go.jp This difference is attributed to the changing ratio of ionized to non-ionized oleic acid at the interface, which is dependent on the pH of the saline solution. nih.govjst.go.jp

Self-Propelled Motion Driven by Interfacial Tension Gradients (Marangoni Flow)

Sodium oleate can induce self-propelled motion of objects at fluid interfaces through the Marangoni effect. kyoto-u.ac.jp This phenomenon arises from an inhomogeneous distribution of surfactant concentration, which creates a spatial gradient in interfacial tension. kyoto-u.ac.jpresearchgate.net For example, when an oil droplet of oleic acid attached to a solid column of sodium oleate is placed on water, the diffusion of oleate molecules generates a local gradient in surfactant concentration, inducing motion. kyoto-u.ac.jp

This chemically driven motion can manifest in various forms, such as spinning, translational, or orbital motion, depending on the physical parameters of the system. kyoto-u.ac.jp The reduction of interfacial tension by the diffusing surfactant leads to tangential stress at the interface, which in turn generates a Marangoni flow around the object, causing it to move. kyoto-u.ac.jp In some systems, a self-sustained Marangoni flow can be established by a chemical reaction that converts oleate into oleic acid, leading to an increase in surface tension and driving the flow. researchgate.net The force pushing a boat-shaped object carrying sodium oleate tablets at an oil-water interface has been quantitatively identified as the interfacial tension difference between the front and rear of the boat. acs.org

Emulsification and Colloidal Stabilization via Sodium Oleate

Sodium oleate is a widely used surfactant for creating and stabilizing emulsions and nanoparticle suspensions due to its amphiphilic nature. atamanchemicals.com

Mechanisms of Emulsion Formation and Stabilization

Sodium oleate acts as an emulsifying agent by reducing the interfacial tension between oil and water, which facilitates the formation of emulsions. atamanchemicals.comdeswater.com It forms a film at the oil-water interface, making the two immiscible liquids miscible. atamanchemicals.com The stability of the resulting emulsion is highly dependent on the concentration of the sodium oleate. atamanchemicals.comdeswater.com By lowering the interfacial tension, sodium oleate improves the stability of the emulsion. atamanchemicals.com For instance, modified sodium oleate has been shown to reduce the oil-water interfacial tension to as low as 0.0001 mN/m at a concentration of 1.0%. deswater.com

The effectiveness of sodium oleate as a stabilizer is also influenced by the composition of the system. For example, the presence of free fatty acids can inhibit the formation of sodium oleate micelles, while the addition of lecithin (B1663433) can increase its critical micelle concentration (CMC). core.ac.uk Conversely, the presence of sodium chloride can slightly decrease the CMC of sodium soaps. core.ac.uk

Influence of Oleate on Droplet Digestion Kinetics in Emulsions: In Vitro Mechanistic Models

In the context of in vitro digestion models, sodium oleate has been observed to influence the kinetics of lipid digestion in emulsions. Mechanistic and experimental models have shown that the digestion of emulsions stabilized with β-lactoglobulin is generally faster compared to those stabilized with sodium oleate. researchgate.netrsc.org This suggests that the type of emulsifier plays a significant role in the rate of lipolysis. However, studies have not found a clear effect of the emulsifier concentration on the digestion kinetics. researchgate.netrsc.org The major factor controlling the rate of fat digestion in vitro is the droplet surface area available for lipase (B570770) adsorption. researchgate.net

Role in the Dispersion and Stability of Nanoparticle Suspensions

Sodium oleate is effective in the dispersion and stabilization of various nanoparticle suspensions, including those of nanodiamonds and magnetic nanoparticles. solidfilm.cnnipne.roe3s-conferences.org For nanodiamonds in an alkaline aqueous medium, the addition of sodium oleate can increase the absolute value of the surface zeta potential, which enhances electrostatic stabilization and improves the hydrophilicity of the particles. solidfilm.cnresearchgate.net The adsorption of oleate onto the nanodiamond surface is influenced by electrostatic interactions, hydrogen bonding, hydration, and hydrophobic interactions. solidfilm.cn

In the case of magnetic nanoparticles, sodium oleate is used for surface modification to provide hydrophilicity for stable dispersion in water. nipne.roe3s-conferences.org This is often achieved through the formation of a double layer of oleate on the nanoparticle surface. nipne.roe3s-conferences.org This coating not only prevents aggregation through steric repulsion but can also contribute to electrostatic stabilization. nipne.roufrn.br The oleate ions strongly attach to the metal ions on the surface of the nanoparticles via their carboxylic groups. e3s-conferences.org Sodium oleate has also been used in the synthesis of monodisperse palladium nanoparticles, where it acts as both a stabilizer and a reductant. rsc.orgnih.gov Furthermore, in conjunction with phospholipids (B1166683), sodium oleate has been shown to significantly enhance the physicochemical stability of aqueous suspensions of crystalline itraconazole (B105839) by increasing the anionic charge of the phospholipid layer and buffering the suspension. psu.edu

Biochemical Interactions and Membrane Biophysics of Sodium Oleate

Oleate (B1233923) Interactions with Biological Membrane Models

Enhancement of Membrane Fluidity in Synthetic Lipid Bilayer Systems

Sodium oleate, and its protonated form oleic acid, have been identified as significant modulators of membrane fluidity. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The introduction of oleic acid into synthetic lipid bilayers, such as those composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or dioleoylphosphatidylcholine (DOPC), leads to a marked increase in membrane fluidity. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This effect is largely attributed to the unique molecular structure of oleic acid, a monounsaturated fatty acid. The presence of a cis-double bond in its hydrocarbon chain creates a kink, which disrupts the tight, orderly packing of the lipid acyl chains within the bilayer. beilstein-journals.orgbeilstein-journals.org

This disruption of lipid packing reduces the van der Waals forces between adjacent lipid molecules, leading to a more disordered and fluid membrane state. researchgate.net Langmuir isotherm studies on mixed monolayers of DPPC and oleic acid have revealed an attractive interaction between the two molecules, yet the incorporation of oleic acid monotonically decreases the elastic modulus of the monolayer, which is indicative of higher fluidity. researchgate.net Molecular dynamics (MD) simulations have further elucidated this mechanism, showing that oleic acid integrates deeply into the lipid bilayer, causing increased lipid disorder and enhanced lateral mobility of the lipid molecules. beilstein-journals.orgbeilstein-journals.org This fluidizing effect is critical for various biological processes and is a key factor in the design of lipid-based drug delivery systems.

Fusogenic Mechanisms of Oleate in Membrane Fusion Events

The ability of sodium oleate to enhance membrane fluidity is intrinsically linked to its fusogenic properties, which are its capacity to promote the fusion of lipid membranes. beilstein-journals.orgresearchgate.net Membrane fusion is a fundamental biological process that involves the merging of two separate lipid bilayers to become one, a critical step in events like viral entry, neurotransmitter release, and intracellular trafficking. nih.gov The fusogenic activity of oleate is particularly pronounced in acidic environments. beilstein-journals.org

The process of membrane fusion induced by fusogens involves several key steps: inter-membrane contact, lipid mixing to form an intermediate state, the opening of a fusion pore, and finally, the mixing of the contents of the two original compartments. nih.gov Oleate facilitates this process by lowering the energy barriers for these transitions. The increased membrane fluidity caused by oleic acid's kinked structure creates defects and instabilities in the membrane, making it more susceptible to fusion. nih.govresearchgate.net Specifically, the incorporation of oleate can promote the formation of non-bilayer lipid phases, such as the inverted hexagonal (HII) phase, which are considered key intermediates in the fusion process. nih.gov The transition to these non-lamellar structures helps to create the necessary high-curvature intermediates, like the "stalk" and fusion pore, that bridge the two apposing membranes and lead to their eventual merger. nih.gov

Mechanistic Studies of Intracellular Delivery System Components

Endosomal Escape Pathways Facilitated by Sodium Oleate-Modified Liposomes

A significant barrier to the efficacy of nanomedicines, such as liposomal drug delivery systems, is their entrapment within endosomes after cellular uptake. beilstein-journals.orgbeilstein-journals.org Sodium oleate-modified liposomes (SO-Lipo) have emerged as a promising strategy to overcome this challenge by facilitating endosomal escape, the process by which the liposome (B1194612) and its therapeutic cargo break out of the endosome and enter the cytoplasm. beilstein-journals.orgnih.govnih.gov

The mechanism of endosomal escape is closely tied to the pH-sensitive and fusogenic properties of sodium oleate. beilstein-journals.orgresearchgate.netresearchgate.net Following endocytosis, liposomes are trafficked into endosomes, which progressively acidify. This acidic environment triggers the protonation of sodium oleate to its more fusogenic form, oleic acid. beilstein-journals.orgnih.gov The oleic acid then integrates into both the liposomal membrane and the endosomal membrane, increasing their fluidity and inducing membrane fusion. beilstein-journals.orgresearchgate.net This fusion event creates a pore or disrupts the endosomal membrane, allowing the encapsulated contents of the liposome to be released into the cytosol, where they can exert their therapeutic effect. beilstein-journals.orgnih.gov In vitro studies using 4T1 triple-negative breast cancer cells have demonstrated that SO-Lipo exhibit significantly enhanced endosomal escape compared to unmodified liposomes, with efficacy comparable to well-established endosomal escape agents like the peptide Aurein 1.2, but with lower cytotoxicity. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

| Liposome Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) at pH 7.4 |

|---|---|---|---|

| Unmodified-Lipo | 102.2 ± 3.30 | 0.239 ± 0.046 | -4.47 ± 2.34 |

| SO-Lipo | 109.6 ± 7.65 | 0.233 ± 0.032 | -24.12 ± 5.75 |

| AUR-Lipo | 151.9 ± 5.88 | < 0.25 | N/A |

pH-Responsive Properties of Oleate in Mimicked Intracellular Environments

The effectiveness of sodium oleate as an endosomal escape agent is critically dependent on its pH-responsive nature. beilstein-journals.orgnih.gov At the physiological pH of the bloodstream and extracellular space (around pH 7.4), sodium oleate exists in its deprotonated, anionic state. beilstein-journals.org In this form, it has limited interaction with the negatively charged cell membranes, which helps to ensure the stability of the liposomal carrier during circulation. beilstein-journals.org

However, upon internalization into the endo-lysosomal pathway, the environment becomes progressively more acidic, with pH values dropping to between 4.5 and 6.5. nih.gov This acidic milieu triggers the protonation of the carboxylate group of sodium oleate, converting it into the neutral, more hydrophobic oleic acid. beilstein-journals.orgnih.gov This protonation event is the key switch that activates the fusogenic properties of the molecule. The increased hydrophobicity of oleic acid enhances its ability to insert into and disrupt the lipid bilayer of the endosomal membrane. beilstein-journals.orgnih.gov Lipid mixing assays have confirmed that sodium oleate's ability to facilitate membrane fusion is significantly higher at an acidic pH of 5.0 (approaching 73% fusion at higher molar ratios) compared to a physiological pH of 7.4 (peaking at only 10% fusion). beilstein-journals.org This pH-triggered activity allows for targeted membrane disruption specifically within the endosome, leading to efficient drug release into the cytoplasm while minimizing off-target effects in other cellular compartments or in circulation. beilstein-journals.orgnih.gov

| Environment | pH | Approximate Maximum Fusion Percentage |

|---|---|---|

| Mimicked Endosomal | 5.0 | ~73% |

| Physiological | 7.4 | ~10% |

Molecular Mechanisms in Cellular Model Systems (In Vitro Focus)

In vitro studies using various cell models have begun to unravel the specific molecular mechanisms through which sodium oleate exerts its effects. In models of intestinal hormone secretion, such as the STC-1 cell line, sodium oleate has been shown to stimulate the release of cholecystokinin (B1591339) (CCK) and secretin. physiology.orgnih.gov The mechanism of this stimulation involves an increase in intracellular calcium (Ca2+) concentration, which appears to be mediated by the influx of extracellular Ca2+ through L-type calcium channels. physiology.orgnih.gov This Ca2+ influx, in turn, activates downstream signaling pathways, including protein kinase C (PKC) and Ca2+/calmodulin-dependent protein kinase II (CaMKII), ultimately leading to hormone secretion. physiology.orgnih.gov

In the context of cancer cell biology and metabolic studies, sodium oleate is frequently used to induce cellular steatosis, an accumulation of lipids, in in vitro models. mdpi.com For example, in Leghorn Male Hepatoma (LMH) cells and primary chicken embryo hepatocytes, treatment with sodium oleate, often in combination with palmitic acid, leads to a significant increase in the size of intracellular lipid droplets and total triglyceride content. mdpi.com This provides a valuable model for studying the molecular pathways of liver lipid deposition and lipotoxicity. mdpi.com The ability of sodium oleate to modulate membrane fluidity and interact with key signaling proteins underscores its complex role in cellular function, making it a subject of ongoing research in various fields of cell biology.

Oleate-Induced Lipid Deposition and Associated Cellular Responses in In Vitro Models (e.g., NRK-52e cells)

In vitro studies utilizing the rat renal proximal tubular epithelial cell line, NRK-52e, have demonstrated that sodium oleate can induce lipid deposition. nih.gov When these cells are stimulated with sodium oleate, an increase in intracellular lipid droplets is observed, which can be visualized using Oil Red O staining. nih.govresearchgate.net This accumulation of lipids is indicative of a disruption in lipid metabolism within the cells. nih.gov

The response to oleate in these models is not limited to lipid accumulation. Studies have shown that while the saturated fatty acid palmitic acid induces apoptosis in NRK-52e cells, the unsaturated fatty acid oleic acid does not cause a significant loss in cell viability and may even slightly decrease the percentage of apoptotic cells. nih.gov This highlights a differential cellular response to saturated versus unsaturated fatty acids. Furthermore, research indicates that the accumulation of intracellular lipid metabolites, a condition known as lipotoxicity, is a pathogenic mechanism that can contribute to kidney dysfunction. nih.gov

In the context of diabetic nephropathy, where lipid metabolism is often disordered, the kidney can experience lipotoxicity, leading to significant oxidative stress and inflammation. nih.gov The uptake of fatty acids in NRK-52e cells is accelerated in an environment rich in fatty acids, which can cause these metabolic disturbances. nih.gov

Modulation of Inflammatory and Oxidative Stress Pathways in Cell Culture

Sodium oleate has been shown to modulate inflammatory and oxidative stress pathways in various cell culture models. In NRK-52e cells, exposure to sodium oleate can induce inflammation and oxidative stress. nih.govresearchgate.net This is evidenced by the activation of key inflammatory mediators. For instance, studies have shown an increase in the phosphorylation of NF-κB-P65 and the expression of IL-1β and TNF-α in response to sodium oleate treatment. researchgate.net

The induction of oxidative stress by sodium oleate in NRK-52e cells is characterized by an imbalance in the cellular redox state. nih.gov This includes changes in the levels of reactive oxygen species (ROS) and alterations in the expression of proteins involved in the oxidative stress response, such as NOX1, Nrf2, and Keap1. researchgate.net Specifically, an increase in ROS production and malondialdehyde (MDA) levels, along with a decrease in superoxide (B77818) dismutase (SOD) levels, has been observed. nih.govresearchgate.net

In other cell types, such as skeletal myotubes, the effects on oxidative stress are different. While the saturated fatty acid palmitate increases mitochondrial ROS production, oleate does not and can even attenuate the palmitate-induced increase in mitochondrial superoxide. nih.gov Similarly, in microglial cells, both oleate and palmitate promote oxidative metabolism, but oleate treatment leads to an enrichment in storage lipids that protect against oxidative imbalance. portlandpress.com In contrast, studies on human sebaceous gland cells (SZ95) have shown that oleic acid can increase intracellular free fatty acid levels and the expression of pro-inflammatory genes. mdpi.com

Role of Specific Cellular Targets (e.g., CD36) in Oleate-Mediated Cellular Processes

The cluster of differentiation 36 (CD36), a transmembrane glycoprotein, is a key player in the cellular processes mediated by oleate. physiology.org It functions as a scavenger receptor and a fatty acid translocase, facilitating the uptake of long-chain fatty acids into cells. physiology.orgnih.gov In NRK-52e cells, the expression of CD36 is very low under normal conditions. nih.gov However, upon stimulation with sodium oleate, CD36 expression increases, suggesting an accelerated uptake of fatty acids by the cells. nih.gov This increased uptake contributes to the lipid deposition and subsequent cellular responses observed. nih.gov

The functional presence of CD36 at the plasma membrane is regulated by its reversible recycling from endosomes, a process influenced by various factors. physiology.org Silencing the CD36 gene in NRK-52e cells has been shown to abolish the ameliorative effects of certain compounds on sodium oleate-induced damage, indicating that CD36 is a crucial target in these pathways. nih.govresearchgate.net

CD36 is expressed in numerous cell types, including endothelial cells, renal tubular epithelial cells, and liver cells, where it is involved in fatty acid uptake and metabolic regulation. oup.com In macrophages, CD36 plays a critical role in the accumulation of oxidized low-density lipoprotein (oxLDL) and the formation of foam cells. oup.com The interaction of long-chain fatty acids with CD36 can also lead to its ubiquitination and subsequent degradation, which acts as a negative feedback mechanism for fatty acid uptake. oup.com

Activation of Protein Kinase C in Hepatocyte Models

In hepatocyte models, oleate has been demonstrated to activate Protein Kinase C (PKC). nih.govsigmaaldrich.com This activation involves a time- and dose-dependent translocation of PKC from the cytosol to the cell membranes. nih.gov Studies using isolated hepatocytes and perfused rat liver have shown that this translocation occurs at oleate concentrations that are within the physiological range. nih.gov

The activation of PKC by oleate is a multi-faceted process involving at least three effectors: the fatty acid itself, the diacylglycerol synthesized from oleate, and a rise in the cytosolic calcium concentration triggered by oleate. nih.gov Analysis of the membrane-bound PKC isoenzymes revealed that the beta isoenzyme is preferentially translocated to the membrane in hepatocytes treated with oleate. nih.gov

This activation of PKC has downstream consequences, including the phosphorylation of specific proteins. In hepatocytes exposed to oleate, an enhancement in the phosphorylation of an 82 kDa protein has been observed. nih.gov Furthermore, sodium oleate has been found to stimulate the release of cholecystokinin and secretin from STC-1 cells, a process that is mediated by the activation of PKC and Ca²⁺/calmodulin-dependent protein kinase II, as well as Ca²⁺ influx through L-type channels. physiology.org

Influence on Apolipoprotein B100 Secretion in Hepatic Cells

Oleic acid exerts a complex, dose-dependent influence on the secretion of apolipoprotein B100 (apoB100) from hepatic cells, such as McA-RH7777 and HepG2 cells. sigmaaldrich.comjci.org ApoB100 is a crucial protein component for the assembly of very-low-density lipoproteins (VLDL). jci.org

At moderate concentrations, oleic acid stimulates the secretion of apoB100. sigmaaldrich.comjci.org This effect is primarily attributed to the suppression of intracellular degradation of apoB100. ahajournals.org The increased availability of triglycerides, synthesized from oleic acid, is thought to be a key factor in promoting the assembly and secretion of apoB100-containing lipoproteins. ahajournals.orgpsu.edu

However, at higher concentrations or with prolonged exposure, oleic acid can inhibit apoB100 secretion. sigmaaldrich.comjci.org This inhibitory effect is associated with increased endoplasmic reticulum (ER) stress induced by the lipid overload. jci.org The excessive ER stress leads to increased degradation of apoB100 through both proteasomal and nonproteasomal pathways, thereby limiting the liver's capacity to secrete triglycerides and potentially exacerbating hepatic steatosis. jci.org The relationship between fatty acid-induced ER stress and apoB100 secretion is therefore parabolic, with stimulation at moderate levels and inhibition at higher levels of lipid loading. jci.org

Interactive Data Table: Summary of Sodium Oleate's Effects in In Vitro Models

| Cell Model | Key Process | Effect of Sodium Oleate | Associated Pathways/Molecules |

| NRK-52e | Lipid Deposition | Induces lipid droplet accumulation | Increased CD36 expression |

| NRK-52e | Inflammation | Induces inflammatory response | Activation of NF-κB-P65, increased IL-1β and TNF-α |

| NRK-52e | Oxidative Stress | Induces oxidative stress | Increased ROS and MDA, decreased SOD |

| Hepatocytes | PKC Activation | Activates Protein Kinase C | Translocation of PKCβ to membrane, increased intracellular Ca²⁺ |

| Hepatic Cells | ApoB100 Secretion | Parabolic effect: stimulates at moderate doses, inhibits at high doses | ER stress, proteasomal and nonproteasomal degradation |

Advanced Materials Science and Nanotechnology Applications of Sodium Oleate

Nanoparticle Synthesis and Surface Engineering with Sodium Oleate (B1233923)

The utility of sodium oleate in nanotechnology is particularly evident in its ability to control the formation and functionalization of nanoparticles. Its presence during synthesis and post-synthesis modification processes is key to achieving desired particle characteristics and functionalities.

Sodium oleate plays a significant role as a capping agent and ligand in the synthesis of various nanoparticles, including those made of gold and lanthanide fluorides. In the synthesis of gold nanoparticles, sodium oleate can act as both a reductant and a capping agent. nih.govglobalauthorid.com This dual function simplifies the synthesis process and allows for precise control over the nanoparticle size, with demonstrated synthesis of particles ranging from 8 to 30 nm. nih.gov The oleate caps (B75204) the gold nanoparticles, preventing their aggregation and degradation while rendering their surfaces hydrophobic. researchgate.netaip.org The use of sodium oleate in combination with other surfactants, such as cetyltrimethylammonium bromide (CTAB), has been shown to be effective in producing gold nanorods with tunable dimensions. mdpi.comwhiterose.ac.uk

In the case of lanthanide-doped fluoride (B91410) nanoparticles (UCNPs), which are often synthesized in apolar solvents, oleic acid (the protonated form of oleate) is a common capping agent. nih.govosti.gov This hydrophobic capping makes them dispersible in non-polar solvents. nih.gov For applications in biological systems, these nanoparticles often undergo surface modification to become water-dispersible. nih.gov Studies on neodymium-doped lanthanum fluoride (LaF₃) nanoparticles have utilized oleic acid as a capping agent to control particle growth and properties. elsevier.es Furthermore, an oil-thermal annealing strategy using sodium oleate in a mixed oil solution has been shown to enhance the luminescence of lanthanide-doped fluoride nanoparticles by removing surface defects without altering their size or morphology. acs.org

Sodium oleate is widely used for the surface functionalization of various inorganic nanoparticles, altering their surface properties to suit specific applications.

Silicon Dioxide (SiO₂): The surface of silica (B1680970) nanoparticles can be modified with sodium oleate to change their character from hydrophilic to hydrophobic. acs.org This is achieved through physical adsorption, where the oleate interacts with the nanoparticle surface. nih.gov This functionalization is particularly useful in applications like polymer flooding for enhanced oil recovery, where it improves the interaction between the nanoparticles and polymer chains. acs.orgatamanchemicals.com The modification enhances the adsorption and dispersion of the nanoparticles within the polymer matrix. acs.org

Iron (II,III) Oxide (Fe₃O₄): Sodium oleate is a highly effective surfactant for modifying the surface of magnetite (Fe₃O₄) nanoparticles. sci-hub.sescientific.netufc.br The oleate coating prevents the magnetic nanoparticles from agglomerating, which is crucial for maintaining their superparamagnetic properties and dispersibility. sci-hub.seresearchgate.net The interaction is strong, with the oleate ions adsorbing onto the positively charged Fe₃O₄ nanoparticles through electrostatic attraction. ustb.edu.cn This surface modification is a key step in the preparation of stable ferrofluids. scientific.netustb.edu.cn

Nanodiamonds: The surface of detonation nanodiamonds can be modified by sodium oleate to improve their colloidal stability in aqueous solutions. hereon.desolidfilm.cnresearchgate.net The adsorption of oleate ions can increase the surface's negative zeta potential, leading to stronger electrostatic repulsion between particles and preventing aggregation. solidfilm.cnmsu.ru This modification can also enhance the hydrophilicity of the nanodiamonds, making them more suitable for biological applications. solidfilm.cnnih.gov

The interaction of oleate with nanoparticle surfaces provides a powerful tool for controlling their size and morphology during synthesis. The concentration of sodium oleate in the reaction system can directly influence the final size of the nanoparticles. For instance, in the synthesis of Fe₃O₄ nanoparticles, increasing the concentration of sodium oleate leads to a reduction in particle size, as the oleate coating effectively controls the growth of the nanoparticle nuclei. researchgate.net However, beyond a certain concentration (e.g., 3%), the particle size may become stable. researchgate.net

The ratio of oleic acid to sodium oleate can also be a determining factor in the final shape of the nanoparticles. In the synthesis of iron oxide nanoparticles, using a higher excess of sodium oleate can favor the formation of cubic nanoparticles over spherical ones. nih.govinl.gov This shape control is attributed to the different ways oleic acid and oleate ions interact with the crystal facets of the growing nanoparticles. jst.go.jp Similarly, in the synthesis of gold nanorods, adjusting the concentration of sodium oleate in a binary surfactant system allows for fine-tuning of the aspect ratio and the geometry of the end-caps. whiterose.ac.uk

Functional Materials Development

The unique properties of sodium oleate extend to its use in the development of advanced functional materials, where it contributes to surface modification and the enhancement of material properties.

Fabrication of Self-Assembled Monolayers for Surface Modification and Corrosion Inhibition

Sodium oleate can form self-assembled monolayers (SAMs) on metal surfaces, providing an effective barrier against corrosion. These highly ordered molecular layers are created by the spontaneous adsorption of oleate molecules onto the substrate. researchgate.net On mild steel, SAMs of sodium oleate can be generated using a simple dip-coating method. acs.orgacs.org The formation and quality of these monolayers can be confirmed by techniques such as Infrared Reflection Absorption Spectroscopy (IRRAS) and contact angle measurements. acs.orgacs.org

Electrochemical studies have demonstrated that mild steel coated with a sodium oleate SAM exhibits significantly improved corrosion resistance in saline environments. acs.orgacs.org The hydrophobic nature of the long hydrocarbon chains in the oleate molecules repels water and corrosive ions, thus protecting the underlying metal. SAMs containing sodium oleate have also been used to protect copper, where they can be co-assembled with gold or silver nanoparticles to further enhance corrosion inhibition. capes.gov.brresearchgate.net

Design of Polymer-Nanoparticle Systems for Enhanced Rheological Properties in Material Formulations

Sodium oleate plays a crucial role in the design of polymer-nanoparticle composite systems, where it acts as a compatibilizer and modifier of rheological properties. In polymer blends, such as polypropylene/polyvinyl alcohol (PP/PVA), the addition of sodium oleate along with nanofillers like Ag/SiO₂ can improve the interfacial adhesion between the immiscible polymers. revmaterialeplastice.ro This leads to a finer and more homogeneous dispersion of the filler and the dispersed polymer phase. revmaterialeplastice.ro

The modification of silica nanoparticles with sodium oleate has been shown to improve the viscosity and stability of polymer solutions used in enhanced oil recovery. acs.orgnih.gov The interaction between the oleate-functionalized nanoparticles and the polymer chains can lead to the formation of three-dimensional networks, which increases the solution's viscosity. acs.orgnih.gov The synergy between the polymer and sodium oleate can also be attributed to the repulsion between the anionic groups of both the polymer and the surfactant, which causes the polymer chains to unravel and increase their effective volume in the solution. researchgate.net This ability to tailor the rheological behavior is critical for optimizing the performance of these formulations in various industrial applications. atamanchemicals.comresearchgate.net

Preparation of Layered Double Hydroxide (B78521) Composites for Advanced Delivery Systems

Sodium oleate plays a crucial role in the development of advanced delivery systems through the formation of composites with Layered Double Hydroxides (LDHs). LDHs are anionic clays (B1170129) with layered structures capable of intercalating various anions between their positively charged layers, making them ideal for drug delivery applications. The incorporation of sodium oleate into LDH structures enhances their functionality, particularly by improving their stability in acidic environments and modifying their release characteristics.

The synthesis of sodium oleate/LDH composites is primarily achieved through two main methods: ion exchange and reconstruction. nih.gov In the ion-exchange method, pre-synthesized LDHs are treated with a sodium oleate solution, allowing the oleate anions to replace the original interlayer anions. nih.gov The reconstruction method involves calcining the LDH to form a mixed metal oxide, which is then rehydrated in a sodium oleate solution, causing the layered structure to reform with oleate ions intercalated within the layers. nih.gov Research indicates that the reconstruction method can lead to a higher amount of incorporated sodium oleate compared to the ion-exchange method. nih.gov

The intercalation of oleate ions, which are significantly larger than the typically present anions like carbonate, leads to a substantial increase in the basal spacing (the distance between layers) of the LDH. nih.gov For instance, in one study, the basal spacing of Mg-Al LDH increased to as much as 3.9 nm. nih.gov This expansion is consistent with models suggesting that the long hydrocarbon chains of the oleate ions arrange themselves in bilayer or micellar structures within the LDH interlayer. nih.govresearchgate.net This structural change is not only evidence of successful intercalation but is also key to the composite's function.

A significant advantage of these composites is their enhanced acid-resistant properties. nih.gov The surfaces of the LDH particles become covered with sorbed oleate molecules, which provides a protective barrier. nih.gov This is particularly valuable for oral drug delivery, as it protects the LDH and its drug cargo from the highly acidic environment of the stomach, allowing for targeted release in the intestines. nih.gov Studies involving Mg-Al-ascorbic acid-LDHs have shown that surface sorption of sodium oleate is effective while maintaining the intercalated ascorbic acid, making these composites excellent candidates for advanced drug delivery.

Table 1: Effect of Synthesis Method on Basal Spacing of Sodium Oleate/LDH Composites

| LDH Type | Synthesis Method | Initial Basal Spacing (nm) | Final Basal Spacing (nm) | Inferred Oleate Arrangement | Source |

|---|---|---|---|---|---|

| MgAl-CO₃ | Reconstruction | ~0.76 | up to 3.9 | Bilayer and/or Micelle | nih.gov |

| MgAl-CO₃ | Reconstruction | ~0.76 | ~1.8 | Monolayer | nih.gov |

| Mg-Al-ascorbic acid | Ion Exchange | 0.78 - 0.86 | - | Surface Sorption |

Influence on Crystal Growth and Morphology (e.g., Calcium Sulphate Whiskers)

Sodium oleate is utilized as a crystal habit modifier to control the growth and morphology of crystalline materials, a notable example being the synthesis of calcium sulphate whiskers. mdpi.com These whiskers are high-aspect-ratio single crystals used as reinforcing agents in various composites. The addition of sodium oleate during their hydrothermal synthesis has a profound effect on their final dimensions and shape. mdpi.com

Research has demonstrated that in the presence of sodium oleate, calcium sulphate whiskers grow to be significantly longer and have a larger aspect ratio compared to those synthesized without additives. mdpi.com This effect is attributed to the selective adsorption of oleate ions onto specific crystal faces. mdpi.comjim.org.cn Molecular dynamics simulations and X-ray diffraction (XRD) analysis have shown that sodium oleate preferentially adsorbs on the (400) and (200) faces of the calcium sulphate crystal. mdpi.comjim.org.cnjim.org.cn This adsorption inhibits the growth of these faces, thereby promoting preferential growth along the c-axis, which results in the desired needle-like or whisker morphology. mdpi.comjim.org.cn The interaction energy between sodium oleate and the (400) face is particularly negative, indicating a strong and stable adsorption. mdpi.com